2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol
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Overview
Description
2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H10F2O It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, along with an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol typically involves the reaction of 2,3-difluoro-4-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-(2,3-Difluoro-4-methylphenyl)ethanal or 2-(2,3-Difluoro-4-methylphenyl)ethanoic acid.
Reduction: 2-(2,3-Difluoro-4-methylphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The ethan-1-ol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Difluoro-4-methylphenyl)ethan-1-amine: Similar structure but with an amine group instead of an alcohol group.
2,2-Difluoro-2-(4-methylphenyl)ethan-1-ol: Similar structure but with different fluorine atom positions.
2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol: Similar structure but with a different methyl group position.
Uniqueness
2-(2,3-Difluoro-4-methylphenyl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique arrangement can influence the compound’s reactivity, binding affinity, and overall properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H10F2O |
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Molecular Weight |
172.17 g/mol |
IUPAC Name |
2-(2,3-difluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O/c1-6-2-3-7(4-5-12)9(11)8(6)10/h2-3,12H,4-5H2,1H3 |
InChI Key |
QFXXPWUSZXJPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CCO)F)F |
Origin of Product |
United States |
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